2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid

Covalent inhibitor design Targeted covalent inhibitor (TCI) Cysteine-reactive warhead

2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid (CAS 2825006-57-1) is a synthetic benzoic acid derivative belonging to the chloroacetamide-functionalized trifluoromethylbenzoic acid class, with molecular formula C10H7ClF3NO3 and molecular weight 281.61 g/mol. The compound features three pharmacophorically significant moieties on a single phenyl ring: a carboxylic acid at position 1, a chloroacetamido group at position 2, and a trifluoromethyl substituent at position 4.

Molecular Formula C10H7ClF3NO3
Molecular Weight 281.61 g/mol
CAS No. 2825006-57-1
Cat. No. B6604011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid
CAS2825006-57-1
Molecular FormulaC10H7ClF3NO3
Molecular Weight281.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O
InChIInChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18)
InChIKeyHXSSRJOCQOBGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid (CAS 2825006-57-1): Structural Identity and Compound Class


2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid (CAS 2825006-57-1) is a synthetic benzoic acid derivative belonging to the chloroacetamide-functionalized trifluoromethylbenzoic acid class, with molecular formula C10H7ClF3NO3 and molecular weight 281.61 g/mol [1]. The compound features three pharmacophorically significant moieties on a single phenyl ring: a carboxylic acid at position 1, a chloroacetamido group at position 2, and a trifluoromethyl substituent at position 4 . This 2,4-substitution pattern distinguishes it from the corresponding 3,5-regioisomer (3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoic acid), which has been profiled as "Fragment36" in activity-based protein profiling (ABPP) studies [2]. The compound is primarily supplied as a research-grade building block (typically ≥95% purity) by specialty chemical vendors including Enamine and Aaron Chemicals LLC [1].

Why 2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid Cannot Be Replaced by Generic Analogs


Three structural features of this compound co-localize on a single benzoic acid scaffold, and altering any one of them produces a functionally distinct molecule. Substituting the chloroacetamido group for a non-halogenated acetamido moiety (as in 2-acetamido-4-(trifluoromethyl)benzoic acid, CAS 74380-69-1) eliminates the electrophilic chlorine, removing the capacity for covalent thiol engagement that defines chloroacetamide-based inhibitor design [1]. Omitting the trifluoromethyl group (as in 2-(2-chloroacetamido)benzoic acid, CAS 14422-49-2) reduces the computed XLogP3 by approximately 1.1 log units, substantially lowering membrane permeability potential and metabolic stability [2]. Shifting the substitution pattern from the 2,4- to the 3,5-orientation (Fragment36) alters the spatial relationship between the carboxylic acid anchor, the electrophilic warhead, and the lipophilic CF3 group, yielding a different target engagement profile in ABPP experiments [3]. These structural features are not interchangeable; each contributes distinct physicochemical and reactivity properties that collectively determine the compound's utility in medicinal chemistry and chemical biology applications.

Quantitative Differentiation Evidence for 2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid vs. Closest Analogs


Electrophilic Warhead Capability: Chloroacetamido vs. Non-Halogenated Acetamido

The chloroacetamido group on the target compound provides a thiol-reactive electrophilic warhead capable of forming irreversible covalent adducts with cysteine residues in proteins. In contrast, the non-halogenated acetamido analog (2-acetamido-4-(trifluoromethyl)benzoic acid, CAS 74380-69-1) lacks this electrophilic chlorine and cannot engage in covalent bond formation . The class-level evidence for chloroacetamide warheads is well-established: α-chloroacetamide compounds have demonstrated sub-μM IC50 values in enzyme inhibition assays, with SAR studies confirming that the chloroacetyl group is essential for covalent target engagement [1]. For example, in MurA inhibition studies, chloroacetamide fragments showed time-dependent, irreversible inhibition confirmed by LC-MS/MS covalent adduct detection, whereas corresponding acetamide controls were inactive [2].

Covalent inhibitor design Targeted covalent inhibitor (TCI) Cysteine-reactive warhead

Lipophilicity Advantage: XLogP3 Comparison vs. Non-Trifluoromethyl Analog

The trifluoromethyl group at position 4 of the target compound confers a substantial increase in computed lipophilicity compared to the des-CF3 analog. The target compound (CAS 2825006-57-1) has a computed XLogP3 of 2.7, whereas 2-(2-chloroacetamido)benzoic acid (CAS 14422-49-2), lacking the CF3 substituent, has a reported LogP of 1.635 [1]. This represents a ΔLogP of approximately +1.07 log units, corresponding to an ~11-fold increase in theoretical partition coefficient [2]. The trifluoromethyl group is well-documented in medicinal chemistry to enhance metabolic stability by reducing oxidative metabolism at adjacent positions, and to improve membrane permeability [3].

Lipophilicity optimization Membrane permeability Drug-likeness

Positional Isomer Target Engagement Profile: 2,4- vs. 3,5-Substitution

The 3,5-regioisomer (3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoic acid, Fragment36) has been profiled in competitive ABPP experiments in MDA-MB-231 human breast adenocarcinoma cell lysates at 100 μM and 500 μM concentrations, competing against an IA-alkyne probe [1]. Fragment36 showed engagement with 59 enzyme targets, including 26S proteasome regulatory subunit 10B (binding ratio 1.24-1.58), 3-hydroxyacyl-CoA dehydrogenase type-2 (ratio 2.27), and 6-phosphogluconolactonase (ratio 2.82) [2]. The target compound, with its 2,4-substitution pattern, places the carboxylic acid ortho to the chloroacetamido group rather than meta, altering the spatial geometry of metal-coordinating and hydrogen-bonding interactions. This regioisomeric difference is expected to produce a distinct target engagement fingerprint, though direct profiling data for the 2,4-isomer are not yet publicly available [3].

Activity-based protein profiling (ABPP) Chemical probe selectivity Regioisomer target engagement

Physicochemical Property Profile: Computed Descriptors vs. Parent Amine and Acetamido Analog

The target compound occupies a distinct physicochemical space compared to its parent amine and the non-halogenated amide. With a molecular weight of 281.61 Da, XLogP3 of 2.7, topological polar surface area (tPSA) of 66.4 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors, it satisfies all Lipinski Rule of Five criteria (Ro5 violations: 0) [1]. The parent amine (2-amino-4-(trifluoromethyl)benzoic acid, CAS 402-13-1) has MW 205.13 and LogP ~1.99, while the acetamido analog (CAS 74380-69-1) has MW 247.17 and XLogP ~2.2 [2]. The target compound thus represents a balanced intermediate: more lipophilic than the amine and acetamido analog for improved passive permeability, yet still within lead-like property space [3].

Physicochemical profiling Lead-likeness Fragment-based drug discovery

Synthetic Utility: Dual Derivatization Handles for Library Synthesis

The target compound possesses two chemically orthogonal derivatization handles: a free carboxylic acid amenable to amide coupling or esterification, and a chloroacetamido group capable of nucleophilic displacement or further amidation [1]. This contrasts with the parent amine (402-13-1), which requires an additional acylation step to install the chloroacetamide functionality, and with simpler chloroacetamido benzoic acids lacking the CF3 group [2]. The simultaneous presence of both handles in a single building block reduces synthetic step count by at least one acylation step compared to starting from the parent amine, while the CF3 group eliminates the need for late-stage trifluoromethylation [3]. Commercially, the compound is available from Enamine (EN300-37468836, 95% purity, 0.05g at $202.00) and 1PlusChem (95% purity, 100mg at $434.00), positioning it as an accessible specialty building block [1].

Parallel synthesis Diversifiable building block Carboxylic acid derivatization

High-Value Application Scenarios for 2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid Based on Quantitative Evidence


Fragment-Based Covalent Inhibitor Discovery Campaigns

Given its chloroacetamido electrophilic warhead (class-level IC50 values as low as 0.49 μM [1]), balanced physicochemical profile (MW 281.61, XLogP3 2.7, tPSA 66.4, Ro5 violations: 0 [2]), and two orthogonal derivatization handles, this compound is well-suited as a starting fragment for targeted covalent inhibitor (TCI) programs. The pre-installed chloroacetamido-CF3-benzoic acid scaffold allows medicinal chemists to perform direct amide coupling with diverse amine libraries, bypassing the need for separate chloroacetylation and trifluoromethylation steps . The ~11.7-fold higher lipophilicity compared to the des-CF3 analog supports cell permeability screening [3]. Fragment36 (the 3,5-regioisomer) has demonstrated covalent engagement with 59 targets in ABPP, providing a proof-of-concept for this chemotype as a cysteine-directed probe scaffold [4].

Activity-Based Protein Profiling (ABPP) Probe Development

The combination of a cysteine-reactive chloroacetamide warhead and a carboxylic acid anchor point for linker attachment (e.g., to biotin or fluorophores) makes this compound a candidate scaffold for ABPP probe design [4]. The carboxylic acid at position 1 can be functionalized with alkyne or biotin tags via amide bond formation, while the chloroacetamido group at position 2 serves as the protein-reactive electrophile. The 2,4-substitution pattern places these functionalities in an ortho relationship, which may confer a different protein target selectivity profile compared to the meta-substituted Fragment36 (3,5-isomer) that showed engagement across 59 enzyme targets including PSMC6, HSD17B10, and PGLS [5].

Building Block for Parallel Library Synthesis in Drug Discovery

The compound's dual reactive handles (carboxylic acid and chloroacetamido) support efficient parallel library synthesis. The carboxylic acid can be coupled to diverse amine scaffolds using standard HATU/EDC conditions, while the chloroacetamido group can participate in nucleophilic displacement reactions with thiols, amines, or heterocycles . With commercial availability from Enamine (EN300-37468836) at 95% purity [2], the compound is accessible for medium-throughput library production. The CF3 group at position 4 enhances the drug-likeness of resulting library members, and the computed physicochemical properties (tPSA 66.4, XLogP3 2.7) suggest that amide-coupled products will generally remain within lead-like chemical space [6].

Quote Request

Request a Quote for 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.